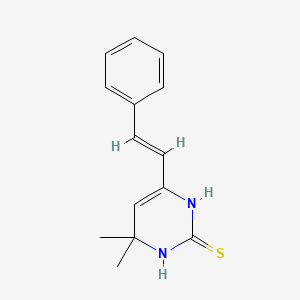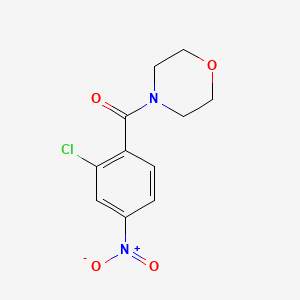![molecular formula C22H25NO6 B5557374 1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)
1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline is a versatile amino acid used as a catalyst in organic synthesis, facilitating various chemical reactions due to its unique structure. It is commonly employed in the synthesis of complex molecules, including pharmaceuticals and natural products.
Synthesis Analysis
L-proline-catalyzed reactions are pivotal for the synthesis of complex organic molecules. For example, L-proline catalyzes three-component domino [3+2+1] annulation, leading to the regio- and diastereoselective synthesis of highly substituted derivatives with multiple stereocenters (Indumathi & Perumal, 2010). Moreover, L-proline has been used for multi-component syntheses in water, demonstrating its role as an efficient and environmentally benign catalyst (Hormi Mecadon et al., 2011).
Molecular Structure Analysis
The molecular structure of proline derivatives can be complex, with the L-proline molecule facilitating the formation of intricate structures. For example, synthesis and crystal structure analysis of certain proline-derived compounds reveal the creation of novel structures with specific stereochemistry (Sambyal et al., 2011).
Chemical Reactions and Properties
Proline and its derivatives undergo various chemical reactions, including Knoevenagel condensation and domino cyclization, leading to the formation of heterocyclic compounds with potential biological activities. Such reactions underscore the chemical versatility of proline-based catalysts (Thorat et al., 2022).
Physical Properties Analysis
The physical properties of proline and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis. Research on N-acetyl-L-proline monohydrate, for example, has provided insights into the crystal packing interactions and the impact of modifications on the proline skeleton (Rajalakshmi et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of proline derivatives are influenced by their structure. Studies on L-proline-catalyzed reactions highlight the role of proline in promoting specific chemical transformations, leading to the efficient synthesis of complex molecules with desired functional groups (Rajesh et al., 2011).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
The synthesis and catalytic applications of proline and its derivatives, including structures similar to "1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline," play a significant role in organic chemistry. For example, L-proline catalyzes three-component reactions for the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives, showcasing its utility in facilitating complex chemical transformations (Indumathi & Perumal, 2010). Similarly, L-proline has been utilized as a catalyst in the construction of densely functionalized 4H-chromenes and the synthesis of structurally complex heterocyclic ortho-quinones, demonstrating its versatility in promoting environmentally friendly and highly efficient reactions (Li, Zhang, & Gu, 2012); (Rajesh, Bala, Perumal, & Menéndez, 2011).
Medicinal Chemistry Applications
In medicinal chemistry, analogues of proline, including those with modifications similar to "1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline," have been synthesized and evaluated as inhibitors of biological targets such as angiotensin-converting enzyme (ACE). These studies contribute to the development of new therapeutic agents for conditions like hypertension. For instance, modifications on proline to create 4-substituted analogues have shown to increase potency in vitro, with certain derivatives being evaluated clinically as antihypertensive agents (Krapcho et al., 1988).
Eigenschaften
IUPAC Name |
1-[[3-ethyl-2,6-dihydroxy-5-(2-phenoxyacetyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-2-14-11-16(19(24)13-29-15-7-4-3-5-8-15)21(26)17(20(14)25)12-23-10-6-9-18(23)22(27)28/h3-5,7-8,11,18,25-26H,2,6,9-10,12-13H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYYCAWSWRSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)CN2CCCC2C(=O)O)O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)
![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)
![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)
![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)
![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)
![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)
![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)